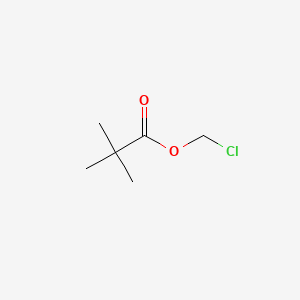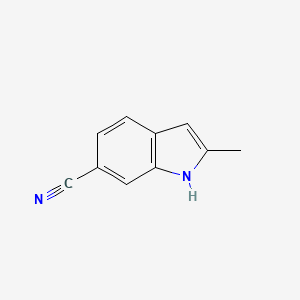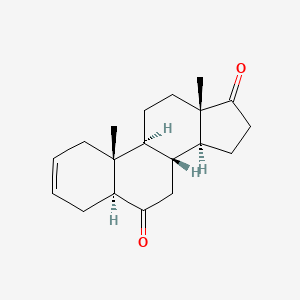
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. Cyclohexane derivatives are known for their stability and are widely used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用機序
The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the presence of substituents on the cyclohexane ring, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be compared with other cyclohexane derivatives, such as:
Cyclohexane,1,3,5-trimethyl-: Similar in structure but with an additional methyl group, leading to different reactivity and physical properties.
Cyclohexane,1,2,4-trimethyl-: Another isomer with different substitution patterns, affecting its chemical behavior.
Cyclohexane,1,3-dimethyl-: Lacks the 3,7-dimethyloctyl group, resulting in simpler reactivity and fewer applications.
The uniqueness of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
19550-61-9 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
2-(3,7-dimethyloctyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3 |
InChIキー |
XHVBQPDSEXIKTL-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CCC(C)CCCC(C)C)C |
正規SMILES |
CC1CCC(C(C1)CCC(C)CCCC(C)C)C |
同義語 |
1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)


![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)





![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)
